(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
The compound “(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone” features a complex heterocyclic architecture combining pyrrolidine, 1,2,4-oxadiazole, and imidazo[1,2-a]pyridine moieties. The furan-2-yl group on the oxadiazole ring and the methyl-substituted imidazopyridine contribute to its unique electronic and steric profile, which may enhance binding affinity or metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-16(24-8-3-2-6-15(24)20-12)19(25)23-9-7-13(11-23)17-21-18(27-22-17)14-5-4-10-26-14/h2-6,8,10,13H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILJQLTPHSWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which are part of the compound’s structure, have been found to inhibit cox-2.
Mode of Action
Pyrrolidine derivatives have been reported to inhibit cox-2 with ic50 values in the range of 1–8 µm. This suggests that the compound might interact with its targets by binding to them and inhibiting their activity.
Biochemical Pathways
The inhibition of cox-2 by pyrrolidine derivatives suggests that the compound might affect pathways related to inflammation and pain, as cox-2 is involved in the production of prostaglandins, which play a key role in these processes.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can help in obtaining the best adme/tox results for drug candidates. This suggests that the compound might have favorable ADME properties.
Biological Activity
The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone , hereafter referred to as compound X , is a heterocyclic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound X, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
Compound X consists of a furan ring, an oxadiazole moiety, a pyrrolidine ring, and an imidazo-pyridine unit. The structural formula can be represented as follows:
The synthesis of compound X typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of furan-2-carboxylic acid hydrazide with 2-methylimidazo[1,2-a]pyridine in the presence of dehydrating agents like phosphorus oxychloride (POCl3) .
Biological Activity Overview
Compound X has shown promise in various biological assays, indicating its potential as a therapeutic agent. The primary areas of biological activity include:
Anticancer Activity
Research indicates that compound X exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
In addition to anticancer activity, compound X has been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate to significant antibacterial and antifungal activities against several pathogens . The lipophilicity of the compound appears to enhance its antimicrobial efficacy.
The mechanism by which compound X exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the furan and oxadiazole moieties contribute to the formation of hydrogen bonds and π-π interactions with target proteins, leading to alterations in their functional states .
Case Studies and Research Findings
Several studies have explored the biological activity of compound X:
- Cytotoxicity Studies : A study demonstrated that compound X exhibited IC50 values less than those of standard chemotherapeutic agents in various cancer cell lines such as A431 and Jurkat cells. Molecular dynamics simulations indicated strong binding interactions with key proteins involved in apoptosis .
- Antimicrobial Testing : In a series of antimicrobial assays, compound X was tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity showed enhanced antibacterial activity .
- Pharmacokinetic Studies : Research into the pharmacokinetics of compound X revealed favorable absorption and distribution profiles in animal models, suggesting its potential for further development as a therapeutic agent .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Estimated based on structural similarity to analogs.
- Oxadiazole Substituents : The target compound’s furan-2-yl group introduces electron-rich aromaticity, contrasting with the electron-deficient pyridyl group in 1a/1b and the hydrophobic trifluoromethyl group in ’s compound .
Structure–Activity Relationship (SAR) Insights
- Antiviral Activity : Compounds like 1a/1b () with phenylethyl-pyrrolidine and pyridyl-oxadiazole substituents exhibit antiviral properties, suggesting that bulky pyrrolidine substituents may enhance target engagement. The target compound’s smaller furan substituent could prioritize metabolic stability over potency .
Physical and Chemical Properties
- Solubility : The target compound’s furan and methyl groups likely improve aqueous solubility over ’s trifluoromethyl derivative (highly hydrophobic) .
- Molecular Weight : The target compound (~376 Da) falls within the acceptable range for drug-likeness, unlike heavier analogs like 1a/1b (>440 Da), which may face bioavailability challenges .
Q & A
Q. What are the recommended synthetic routes for (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone?
- Methodology : A multi-step synthesis involving: (i) Formation of the 1,2,4-oxadiazole core via cyclization of nitrile derivatives with hydroxylamine. (ii) Functionalization of the pyrrolidine ring using palladium-catalyzed cross-coupling reactions. (iii) Final coupling of the oxadiazole-pyrrolidine intermediate with 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride. Key intermediates should be characterized via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical methods are most effective for characterizing this compound?
- Methodology :
- Structural Confirmation : Use -NMR to verify pyrrolidine and oxadiazole ring conformations, and -NMR to confirm carbonyl groups.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns.
- Mass Analysis : HRMS (ESI+) for molecular ion validation.
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry (if crystallizable) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2 irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (respiratory toxicity, Category 3) .
- Storage : Keep in sealed containers under inert gas (N) at –20°C to prevent decomposition .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s biological activity?
- Methodology :
- In Vitro Assays : Use randomized block designs with split-plot arrangements (e.g., cell lines as main plots, dose-response as subplots) .
- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO < 0.1%).
- Replicates : Minimum of four biological replicates to account for variability in enzyme inhibition assays .
Q. How can contradictory data on this compound’s solubility and stability be resolved?
- Methodology :
- Solubility : Compare results across solvents (DMSO, ethanol, PBS) using nephelometry.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Statistical Analysis : Apply ANOVA to identify outliers and validate via Bland-Altman plots .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodology :
- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding affinity.
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects.
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) with kinase domains to predict binding poses .
Q. What computational modeling approaches are suitable for predicting its pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can its ecological impact be assessed during preclinical development?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
